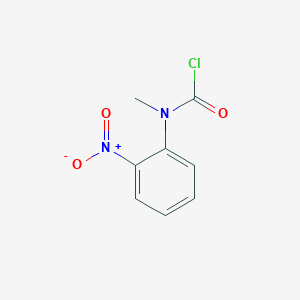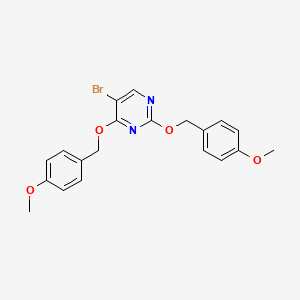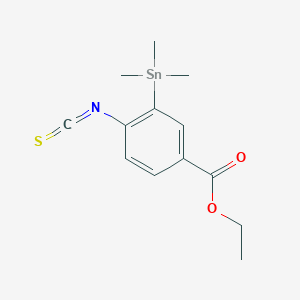
(S)-3-(1-Carboxy-3-methylbutyl)-1-mesityl-1H-imidazol-3-ium hexafluorophosphate(V)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-(1-Carboxy-3-methylbutyl)-1-mesityl-1H-imidazol-3-ium hexafluorophosphate(V) is a complex organic compound that belongs to the class of imidazolium salts These compounds are known for their diverse applications in various fields, including catalysis, materials science, and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1-Carboxy-3-methylbutyl)-1-mesityl-1H-imidazol-3-ium hexafluorophosphate(V) typically involves the following steps:
Formation of the Imidazolium Core: The imidazolium core can be synthesized through the reaction of mesityl imidazole with an appropriate alkylating agent under controlled conditions.
Introduction of the Carboxy-3-methylbutyl Group: This step involves the addition of the (S)-3-(1-Carboxy-3-methylbutyl) group to the imidazolium core through a nucleophilic substitution reaction.
Anion Exchange: The final step involves the exchange of the counterion with hexafluorophosphate to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3-(1-Carboxy-3-methylbutyl)-1-mesityl-1H-imidazol-3-ium hexafluorophosphate(V) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halides and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(S)-3-(1-Carboxy-3-methylbutyl)-1-mesityl-1H-imidazol-3-ium hexafluorophosphate(V) has several scientific research applications, including:
Catalysis: The compound can be used as a catalyst in various organic reactions due to its unique structure and reactivity.
Materials Science: It can be incorporated into materials for advanced applications, such as ionic liquids and conductive polymers.
Mécanisme D'action
The mechanism of action of (S)-3-(1-Carboxy-3-methylbutyl)-1-mesityl-1H-imidazol-3-ium hexafluorophosphate(V) involves its interaction with specific molecular targets and pathways. The mesityl group and imidazolium core play crucial roles in its reactivity and binding affinity. The hexafluorophosphate anion may also influence its solubility and stability in various environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Mesityl-3-methylimidazolium hexafluorophosphate: Similar structure but lacks the carboxy-3-methylbutyl group.
1-Butyl-3-methylimidazolium hexafluorophosphate: Similar imidazolium core but different alkyl substituents.
Uniqueness
(S)-3-(1-Carboxy-3-methylbutyl)-1-mesityl-1H-imidazol-3-ium hexafluorophosphate(V) is unique due to the presence of the (S)-3-(1-Carboxy-3-methylbutyl) group, which imparts specific stereochemistry and reactivity. This makes it distinct from other imidazolium salts and potentially useful in specialized applications.
Propriétés
Formule moléculaire |
C18H25F6N2O2P |
|---|---|
Poids moléculaire |
446.4 g/mol |
Nom IUPAC |
4-methyl-2-[3-(2,4,6-trimethylphenyl)imidazol-1-ium-1-yl]pentanoic acid;hexafluorophosphate |
InChI |
InChI=1S/C18H24N2O2.F6P/c1-12(2)8-16(18(21)22)19-6-7-20(11-19)17-14(4)9-13(3)10-15(17)5;1-7(2,3,4,5)6/h6-7,9-12,16H,8H2,1-5H3;/q;-1/p+1 |
Clé InChI |
DJWTWRDIEAJVBL-UHFFFAOYSA-O |
SMILES canonique |
CC1=CC(=C(C(=C1)C)N2C=C[N+](=C2)C(CC(C)C)C(=O)O)C.F[P-](F)(F)(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-bis(4-chlorophenyl)-2-hydroxy-N-[3-(trifluoromethyl)benzyl]-1-ethanaminium chloride](/img/structure/B15157625.png)


![2-Chloro-4-[2-(3-nitrophenyl)ethynyl]pyrimidine](/img/structure/B15157636.png)


![6-[2-(2,6-dichlorophenyl)ethenyl]-2-(isopropylsulfanyl)-4,4-dimethyl-1H-pyrimidine](/img/structure/B15157657.png)

![1-(2,6-Bis(benzyloxy)pyridin-3-yl)-4-bromo-3-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B15157667.png)




![4-{[3-(Benzyloxy)butan-2-yl]oxy}-2-chloro-5-(trifluoromethyl)pyrimidine](/img/structure/B15157726.png)
